molecular formula C9H7FO B1339826 5-Fluoro-3-methylbenzofuran CAS No. 33118-83-1

5-Fluoro-3-methylbenzofuran

Cat. No. B1339826
Key on ui cas rn: 33118-83-1
M. Wt: 150.15 g/mol
InChI Key: LZVAHYZQDSUVNN-UHFFFAOYSA-N
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Patent
US08436043B2

Procedure details

A mixture of (2-acetyl-4-fluorophenoxy)acetic acid (22.94 g) synthesized above, sodium acetate (44.38 g) and acetic anhydride (200 mL) was stirred at 110° C. for 15 hr. The reaction mixture was cooled to room temperature, water was added and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated. The residue was subjected to silica gel column chromatography (NH silica, hexane) to give the title compound (14.73 g, 91%) as a yellow oil.
Quantity
22.94 g
Type
reactant
Reaction Step One
Quantity
44.38 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:14]=[C:13]([F:15])[CH:12]=[CH:11][C:5]=1[O:6][CH2:7]C(O)=O)(=O)[CH3:2].C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>O>[F:15][C:13]1[CH:12]=[CH:11][C:5]2[O:6][CH:7]=[C:1]([CH3:2])[C:4]=2[CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.94 g
Type
reactant
Smiles
C(C)(=O)C1=C(OCC(=O)O)C=CC(=C1)F
Step Two
Name
Quantity
44.38 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 15 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
FC=1C=CC2=C(C(=CO2)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 14.73 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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